5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline
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Overview
Description
5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline is a heterocyclic compound that contains both isoquinoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Thioether Formation:
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced isoquinoline derivatives
Substitution: Alkylated derivatives
Scientific Research Applications
5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and DNA.
Materials Science: This compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Methoxyisoquinoline: Lacks the pyridine-2-ylmethyl thio group, making it less versatile in terms of chemical reactivity.
1-((Pyridin-2-ylmethyl)thio)isoquinoline: Lacks the methoxy group, which may affect its biological activity and solubility.
Uniqueness
5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline is unique due to the presence of both methoxy and pyridine-2-ylmethyl thio groups, which enhance its chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
5-methoxy-1-(pyridin-2-ylmethylsulfanyl)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-15-7-4-6-14-13(15)8-10-18-16(14)20-11-12-5-2-3-9-17-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJYMTRRHMUIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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